Pirlindole d4

Beschreibung

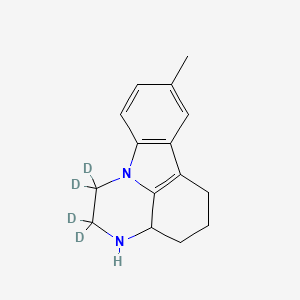

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H18N2 |

|---|---|

Molekulargewicht |

230.34 g/mol |

IUPAC-Name |

2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |

InChI |

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3/i7D2,8D2 |

InChI-Schlüssel |

IWVRVEIKCBFZNF-OSEHSPPNSA-N |

Isomerische SMILES |

[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H] |

Kanonische SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 |

Herkunft des Produkts |

United States |

Synthetic Strategies for Deuterated Pirlindole Analogs

General Principles of Deuterium (B1214612) Labeling

The synthesis of deuterated organic molecules, including complex pharmaceutical compounds like Pirlindole (B1663011), relies on a set of established chemical strategies. The choice of method depends on the desired location of the deuterium atoms, the stability of the target molecule, and the availability of starting materials.

Direct Proton-Deuterium Exchange Reactions

Direct H-D exchange is a common method for introducing deuterium into a molecule. This approach involves the exchange of protons for deuterons from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterated solvents, often facilitated by a catalyst. Acid or base catalysis can promote the exchange of labile protons, such as those on heteroatoms or alpha to carbonyl groups. bas.bg Metal catalysts, including palladium, rhodium, and iridium, are employed to activate and exchange less reactive C-H bonds. nih.govanr.frgoogle.com

Synthesis via Deuterated Precursors

A highly specific method for deuterium incorporation involves the use of deuterated building blocks in a multi-step chemical synthesis. google.com This bottom-up approach allows for precise control over the location and number of deuterium atoms in the final molecule. The synthesis of deuterated Vitamin D metabolites, for example, has been achieved using A-ring synthons containing three deuterium atoms. nih.govcaymanchem.com

Metal-Catalyzed Deuteration Methodologies

Transition metal-catalyzed reactions are powerful tools for the selective deuteration of organic molecules. Catalysts based on iridium, rhodium, and ruthenium have been shown to effectively catalyze the deuteration of various substrates, including those with carbazole (B46965) and tetrahydrocarbazole cores, which are structurally related to Pirlindole. nih.govanr.frcerilliant.com These methods can offer high levels of regioselectivity and deuterium incorporation, often under mild reaction conditions.

Enzymatic Deuterium Incorporation

While less common for small molecule synthesis, enzymatic methods can be used for deuterium labeling. These reactions leverage the high specificity of enzymes to catalyze the incorporation of deuterium from labeled substrates or solvents into a target molecule.

| Deuterium Labeling Method | Principle | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Direct Proton-Deuterium Exchange | Exchange of H for D from a deuterium source. | D₂O, deuterated solvents, acids, bases, metal catalysts (Pd, Rh, Ir). bas.bgnih.govanr.frgoogle.com | Simple, can be cost-effective. | May lack selectivity, potential for back-exchange. |

| Synthesis via Deuterated Precursors | Building the molecule from smaller, pre-deuterated fragments. | Deuterated starting materials and reagents. google.comnih.govcaymanchem.com | High specificity of deuterium placement. | Can be synthetically challenging and expensive. |

| Metal-Catalyzed Deuteration | Transition metal-mediated C-H activation and deuteration. | Iridium, rhodium, ruthenium complexes. nih.govanr.frcerilliant.com | High selectivity and efficiency. | Catalyst cost and removal can be a concern. |

| Enzymatic Deuteration | Enzyme-catalyzed incorporation of deuterium. | Enzymes, deuterated substrates/solvents. | High specificity. | Limited to specific substrates and reaction types. |

Approaches to Pirlindole d4 Synthesis

While a specific, detailed synthetic protocol for this compound is not widely published in peer-reviewed literature, its chemical structure, 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride, indicates that four deuterium atoms are incorporated into the pyrazino ring of the pirlindole scaffold. google.com Based on general principles of deuteration, several synthetic strategies can be proposed.

One plausible approach involves the use of a deuterated precursor. The synthesis of the non-deuterated pirlindole often involves the reaction of 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one with ethanolamine, followed by cyclization and reduction. A deuterated version of a reagent used in these steps could introduce the deuterium atoms. For instance, reduction of an intermediate imine with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), could be a key step in introducing deuterium atoms.

Another potential route is through metal-catalyzed H-D exchange on the pirlindole molecule itself or a late-stage intermediate. Rhodium- and ruthenium-based catalysts have been shown to be effective for the deuteration of carbazole and tetrahydrocarbazole structures. nih.govanr.frcerilliant.com A patent for the preparation of pirlindole enantiomers mentions the possibility of preparing a deuterium-labeled version, suggesting that such modifications are feasible within the known synthetic pathways of pirlindole.

Consideration of Deuterium Placement for Research Objectives

The placement of deuterium atoms in this compound is crucial for its primary application as an internal standard in mass spectrometric analysis. google.com Internal standards are essential for accurate quantification in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). bas.bg

By having a mass that is four units higher than the non-deuterated analyte, this compound can be easily distinguished by the mass spectrometer. google.com Importantly, the deuterium atoms are placed on carbon atoms within the core structure of the molecule, making them stable and not susceptible to exchange with protons from the solvent or matrix. bas.bg This stability is critical for the reliability of the internal standard. The location of the deuterium atoms on the pyrazino ring ensures that they are not at sites of expected metabolic modification, which could alter the fragmentation pattern in the mass spectrometer and compromise its utility as an internal standard. The use of a stable isotope-labeled internal standard like this compound allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification of pirlindole in complex biological matrices.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Use |

| This compound | 1801617-88-8 (hydrochloride) | C₁₅H₁₄D₄N₂ · HCl | 266.80 g/mol | Internal standard for quantification of pirlindole. google.com |

| Pirlindole | 60762-57-4 | C₁₅H₁₈N₂ | 226.32 g/mol | Antidepressant. |

Stereochemical Considerations in Deuterated Pirlindole Synthesis

Pirlindole possesses a single stereogenic center at the 3a position of the hexahydropyrazino[3,2,1-jk]carbazole core, meaning it exists as a pair of enantiomers: (R)-Pirlindole and (S)-Pirlindole. google.com Consequently, Pirlindole-d4 will also exist as a pair of enantiomers. The synthesis of pirlindole typically results in a racemic mixture, and therefore, the synthesis of Pirlindole-d4 would also be expected to yield a racemic product unless a stereoselective synthetic route is employed.

The separation of pirlindole enantiomers has been successfully achieved using various chiral high-performance liquid chromatography (HPLC) methods. nih.govnih.gov These methods utilize different types of chiral stationary phases (CSPs) to resolve the racemic mixture. The choice of CSP and mobile phase composition is critical for achieving good separation.

The table below details the different chiral stationary phases that have been effectively used for the enantiomeric separation of pirlindole.

| Chiral Stationary Phase (CSP) | Description | Key Findings |

| Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-R) | A polysaccharide-based CSP. | Achieves good chiral resolution. Enantioselectivity is significantly enhanced by the addition of sodium perchlorate (B79767) to the mobile phase. nih.govnih.gov |

| Ovomucoid (OVM) | A glycoprotein-based CSP. | Provides effective enantioseparation. The use of sodium octanesulfonate as a mobile phase additive improves the resolution. nih.gov |

| beta-Cyclodextrin (β-CD) | A cyclodextrin-based CSP. | Capable of separating the enantiomers of pirlindole. nih.gov |

For the synthesis of a specific enantiomer of Pirlindole-d4, two main strategies can be considered. The first involves the chiral separation of the racemic Pirlindole-d4 mixture using one of the established HPLC methods. The second, more elegant approach, would be to adapt a stereoselective synthesis of pirlindole. A patented process for preparing pirlindole enantiomers involves the use of a chiral auxiliary to direct the stereochemistry of the reaction, followed by its removal. google.com This type of asymmetric synthesis could theoretically be applied to the production of enantiomerically pure Pirlindole-d4 by using deuterated reagents in the appropriate steps of the stereoselective sequence.

Analytical Characterization and Quantification of Pirlindole D4

Role of Pirlindole (B1663011) d4 as an Internal Standard in Bioanalytical Methodologies

Pirlindole d4 is a stable, isotope-labeled version of Pirlindole, designed specifically for use as an internal standard in quantitative analyses. medkoo.comcaymanchem.commedchemexpress.com In bioanalytical methods, an internal standard (IS) is a compound with physicochemical properties closely matching the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The primary function of the IS is to correct for the variability inherent in sample processing and analysis. cerilliant.com As a deuterated analogue, this compound is the ideal internal standard for Pirlindole because its chemical and physical behavior is nearly identical to the non-labeled analyte, yet it is distinguishable by its higher mass. cerilliant.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is an essential tool for the accurate quantification of Pirlindole in complex biological matrices such as plasma, serum, or tissue homogenates. medkoo.comcaymanchem.comtargetmol.comcaymanchem.com During analysis, this compound is added to the biological sample early in the preparation workflow, for instance, before a protein precipitation or liquid-liquid extraction step. cerilliant.com

Because this compound has virtually the same chromatographic retention time, extraction recovery, and ionization efficiency as the native Pirlindole, it effectively mimics the analyte's behavior throughout the entire analytical process. cerilliant.com Any loss of analyte during sample preparation or fluctuation in injection volume will be mirrored by a proportional loss or fluctuation of the internal standard. cerilliant.com In the mass spectrometer, co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. myadlm.org this compound experiences the same matrix effect as Pirlindole, allowing for reliable correction. cerilliant.com Quantification is achieved not by the absolute response of the analyte, but by the ratio of the analyte's peak area to the internal standard's peak area, which remains stable and provides a more accurate and robust measurement. cerilliant.com

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to its role in LC-MS, this compound is intended for use as an internal standard for the quantification of Pirlindole in Gas Chromatography-Mass Spectrometry (GC-MS) methods. medkoo.comcaymanchem.comtargetmol.comcaymanchem.com In GC-MS, samples are vaporized and separated in a gaseous state. Variability can be introduced through derivatization steps (if required), injection volume precision, and conditions within the ion source. By adding this compound to the samples, these variations can be normalized. The internal standard and the analyte will behave similarly during vaporization and fragmentation, and the ratio of their signals is used for quantification, thus compensating for potential analytical inconsistencies.

Enhancing Accuracy and Precision in Quantitative Analysis

The fundamental purpose of using this compound as an internal standard is to significantly improve the accuracy and precision of quantitative methods. lcms.cz Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement.

This compound enhances accuracy by correcting for systematic errors that can occur during sample handling and analysis. For example, if the extraction process consistently recovers only 80% of the analyte, the internal standard will also be recovered at approximately 80%, and the analyte/IS ratio will correct for this loss. cerilliant.com It improves precision by minimizing the impact of random variations, such as small differences in sample volume or instrument response between injections. cerilliant.com By normalizing the analyte response to the internal standard response, the relative standard deviation (RSD) of the measurements is reduced, leading to a more precise and reliable quantification of Pirlindole in preclinical and clinical studies.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1801617-88-8 | medkoo.comcaymanchem.comcaymanchem.com |

| Chemical Formula | C₁₅H₁₄D₄N₂ • HCl | caymanchem.com |

| Molecular Weight | 266.8 g/mol | medkoo.comcaymanchem.com |

| Deuterium (B1214612) Incorporation | ≥99% deuterated forms (d1-d4) | caymanchem.com |

| Appearance | Solid | caymanchem.com |

| Solubility | Soluble in DMSO and Methanol | medkoo.comcaymanchem.com |

Method Development and Validation Utilizing this compound

The development of a robust and reliable bioanalytical method is a prerequisite for the successful conduct of preclinical and clinical studies. Utilizing a stable isotope-labeled internal standard like this compound from the outset is a key component of modern method development and validation strategies.

Development of Robust Analytical Methods for Pirlindole and its Metabolites

Developing a robust analytical method for Pirlindole and its metabolites using this compound involves a systematic, multi-step process. The initial phase includes defining the analytical requirements, such as the required sensitivity (lower limit of quantitation) and the biological matrix to be used.

Key steps in method development include:

Mass Spectrometer Tuning: Both Pirlindole and this compound are infused into the mass spectrometer to optimize ionization parameters and identify the most stable and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). This ensures high selectivity and sensitivity.

Chromatographic Separation: An appropriate LC or GC column and mobile phase/carrier gas conditions are selected and optimized to achieve a sharp peak shape for Pirlindole, good separation from endogenous matrix components, and a short run time.

Sample Preparation Optimization: Different extraction techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are evaluated to find the method that provides the cleanest extracts and the highest recovery for both Pirlindole and this compound. The point of addition of this compound is critical; it should be added as early as possible to account for variability in all subsequent steps.

Validation Parameters in Preclinical Analytical Chemistry

Once the method is developed, it must undergo a rigorous validation process to demonstrate its reliability for the intended application, in accordance with regulatory guidelines. In a preclinical context, this validation ensures that the data generated from toxicokinetic or pharmacokinetic studies are accurate and can be trusted for decision-making.

The validation process assesses several key performance characteristics:

Table 2: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description |

|---|---|

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Blank matrix samples are tested for interferences at the retention times of Pirlindole and this compound. |

| Linearity and Range | Demonstrates the proportional relationship between the analyte/IS response ratio and the concentration of the analyte over a specified range. A calibration curve is constructed and assessed using a regression model. |

| Accuracy and Precision | Accuracy measures the closeness of mean test results to the true concentration. Precision measures the agreement among a series of measurements. Both are evaluated at multiple concentration levels (low, medium, high) within a single run (intra-assay) and between different runs (inter-assay). |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. |

| Matrix Effect | Assesses the impact of matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. The use of this compound helps compensate for these effects. |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. The recovery of Pirlindole and this compound should be consistent. |

| Stability | Evaluates the chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). |

Quality Control Applications in Pharmaceutical Research

In the stringent regulatory environment of pharmaceutical manufacturing, ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) is paramount. This compound plays a significant role in the quality control (QC) protocols for its non-deuterated counterpart, Pirlindole.

This compound is widely used as an internal standard in quantitative analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to determine the purity and potency of the Pirlindole drug substance. mastelf.comusp.org An internal standard is a compound of known concentration added to samples to correct for variations that can occur during analysis. clearsynth.com Because deuterated standards have chemical and physical properties that are almost identical to the analyte, this compound co-elutes with Pirlindole in chromatography and exhibits similar ionization efficiency in mass spectrometry. chromforum.org However, its increased mass allows it to be clearly distinguished by the detector. chromforum.org

By comparing the instrument's response for the analyte (Pirlindole) to that of the known quantity of the internal standard (this compound), analysts can accurately calculate the concentration of the API, compensating for potential sample loss during preparation or fluctuations in instrument performance. clearsynth.com This ensures that the final drug product contains the correct amount of the active ingredient, meeting the required specifications for potency. mastelf.com

Table 1: Properties of this compound as a Reference Standard

| Property | Description | Benefit in Quality Control |

|---|---|---|

| Chemical Similarity | Possesses nearly identical chemical and physical properties to Pirlindole. | Ensures similar behavior during sample extraction, chromatography, and ionization, leading to accurate correction. clearsynth.com |

| Mass Difference | Has a higher molecular weight due to the four deuterium atoms. | Allows it to be clearly distinguished from Pirlindole by a mass spectrometer, preventing signal overlap. chromforum.org |

| High Purity | Synthesized to have high chemical and isotopic purity. | Minimizes interference from impurities within the standard itself, ensuring reliable quantification. |

| Stability | Deuterium-carbon bonds are stronger than hydrogen-carbon bonds. | Can offer increased stability, making it a robust standard for routine analysis. pharmaffiliates.com |

The reliability of any analytical measurement depends on the quality of the reference standard used. usp.org For this compound to be effective in a QC setting, its own purity and concentration must be rigorously established and traceable to official compendial standards, such as those from the United States Pharmacopeia (USP). usp.org

Manufacturers of deuterated standards provide a Certificate of Analysis (CoA) with their products. pharmaffiliates.com This document details the compound's identity, purity (both chemical and isotopic), and concentration, as determined by a battery of tests. These characterization processes are often performed in laboratories accredited under standards like ISO/IEC 17025, which ensures the competency of the testing and calibration procedures. pharmaffiliates.com This documentation provides a clear chain of traceability, linking the working standard used in the laboratory back to a primary, internationally recognized standard, thereby ensuring the accuracy and defensibility of the QC results. usp.orgpharmaffiliates.com

Other Analytical Applications of Deuterated Compounds

Beyond their role as internal standards in QC, deuterated compounds like this compound have broader applications in analytical chemistry due to the unique properties of deuterium.

Mass spectrometers require regular calibration to ensure they are accurately measuring the mass-to-charge ratio of ions. clearsynth.com Deuterated compounds serve as excellent reference points for this calibration. clearsynth.com Their known, precise mass, which is distinct from common background contaminants, can be used to verify and adjust the instrument's mass axis. In quantitative analysis, deuterated internal standards are fundamental to creating accurate calibration curves. clearsynth.com A known amount of the standard is added to each calibration point, and the ratio of the analyte signal to the standard signal is plotted against concentration. chromforum.org This method effectively corrects for matrix effects—where other components in a complex sample interfere with the analyte's signal—and ensures precise measurements. clearsynth.com However, analysts must be aware of potential isotopic interferences between the analyte and the standard, which can sometimes create non-linear calibration behavior that requires more complex data fitting models to ensure accuracy. nih.gov

Identifying and quantifying impurities is a critical aspect of drug development and manufacturing. pharmaffiliates.com The use of a deuterated standard can aid in this process. When analyzing a sample of Pirlindole spiked with this compound, the standard appears as a predictable, high-intensity peak in the mass spectrum. Any other unexpected signals can then be investigated as potential process-related impurities or degradation products. pharmaffiliates.com

An important consideration in the synthesis of deuterated compounds is the presence of lower isotopologues—molecules where not all intended hydrogen atoms have been replaced by deuterium. acs.orgacs.orgnih.gov For this compound, this would mean the presence of d1, d2, and d3 versions. Rather than being treated as impurities, these isotopologues are now often considered an integral part of the deuterated active pharmaceutical ingredient (API). acs.orgnih.gov It is suggested that the API should be described by its "deuteration profile," which gives an accurate and defensible description of the material's isotopic distribution. acs.org

Table 2: Hypothetical Isotopic Distribution for a this compound Standard

| Isotopologue | Description | Relative Abundance |

|---|---|---|

| Pirlindole d0 | Non-deuterated | < 0.1% |

| Pirlindole d1 | One deuterium atom | < 0.5% |

| Pirlindole d2 | Two deuterium atoms | < 1.0% |

| Pirlindole d3 | Three deuterium atoms | ~ 2.0% |

| This compound | Four deuterium atoms | > 96.4% |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of molecules. ethernet.edu.etbbhegdecollege.com Deuterium plays a multifaceted role in NMR experiments. youtube.com

First, the strategic replacement of hydrogen with deuterium in a molecule simplifies its proton (¹H) NMR spectrum. nih.gov Since deuterium nuclei have different magnetic properties and resonate at a very different frequency from protons, they are "silent" in a standard ¹H NMR experiment. ethernet.edu.etyoutube.com This reduces the number of signals and simplifies the complex signal splitting patterns, allowing chemists to more easily assign the remaining proton signals and confirm the molecular structure of the parent compound, Pirlindole. nih.gov

Second, specialized Deuterium (²H or D) NMR techniques can be used to analyze the deuterated compound itself. D-NMR directly observes the deuterium nuclei, providing valuable information for structure verification and impurity identification within the standard. This is particularly useful for highly deuterated compounds where residual proton signals in a ¹H NMR spectrum are too weak for effective analysis. D-NMR can definitively confirm the location and number of deuterium atoms on the this compound molecule, verifying its structure and isotopic enrichment. youtube.com

Table 3: Comparison of Proton and Deuteron Properties for NMR

| Property | Proton (¹H) | Deuteron (²H or D) |

|---|---|---|

| Natural Abundance | 99.985% | 0.015% |

| Nuclear Spin (I) | 1/2 | 1 |

| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61 MHz |

| Role in ¹H NMR | Observed nucleus, gives structural information. | Not observed, simplifies spectrum by removing signals. |

| Role in D-NMR | Not observed. | Observed nucleus, verifies location and extent of deuteration. |

Data sourced from Sigma-Aldrich technical presentation.

Preclinical Metabolic Disposition Studies of Pirlindole Utilizing Deuterated Analogs

Investigation of Metabolic Pathways in in vitro Systems

In vitro methodologies are fundamental in early preclinical development to predict a drug's metabolic fate in humans. nuvisan.com These systems, primarily utilizing liver-derived preparations, offer a controlled environment to study metabolic pathways and enzymatic activity. admescope.com

Hepatic Metabolism and First-Pass Effects in Liver Microsomes or Hepatocytes

The liver is the primary site of drug metabolism. wikipedia.org For orally administered drugs, it is the principal organ responsible for the "first-pass effect," a phenomenon where the drug concentration is significantly reduced before it reaches systemic circulation. wikipedia.orgmdpi.com The parent compound, pirlindole (B1663011), is known to undergo extensive first-pass metabolism, resulting in a bioavailability of only 20-30% in preclinical models. drugbank.com

To investigate the hepatic metabolism of Pirlindole d4, two main in vitro systems are employed:

Liver Microsomes: These are vesicles of the endoplasmic reticulum obtained from homogenized liver cells. enamine.net They are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism reactions. admescope.complos.org Incubating this compound with liver microsomes from various species (e.g., rat, dog, human) allows for the determination of its metabolic stability and the identification of primary oxidative metabolites. nih.govnih.gov

Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II (conjugative) metabolizing enzymes. admescope.comresearchgate.net Using primary hepatocyte cultures provides a more comprehensive picture of metabolism, as it can model both oxidative reactions and subsequent conjugation pathways (e.g., glucuronidation), which might not be captured by microsomes alone. researchgate.netmdpi.com

Studies with this compound in these systems would aim to quantify its intrinsic clearance (CLint) and half-life (t1/2). By comparing these values to those of non-deuterated pirlindole, researchers can assess whether the deuterium (B1214612) substitution successfully reduces the rate of metabolism, potentially mitigating the extensive first-pass effect. nih.gov

Characterization of Metabolite Formation and Identification

A crucial step in preclinical studies is the identification and structural elucidation of metabolites. enamine.netwuxiapptec.com This process helps to understand clearance pathways and to identify any potentially active or reactive metabolites. The primary analytical technique for this purpose is high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.net

For this compound, researchers would incubate the compound with liver microsomes or hepatocytes and analyze the samples at different time points. mdpi.com The use of a deuterated analog simplifies metabolite identification, as metabolites of this compound will retain the deuterium label, creating a characteristic mass shift and isotopic pattern that distinguishes them from endogenous molecules in the complex biological matrix. researchgate.net

One known metabolite of pirlindole is dehydro-pirlindole. researchgate.net The metabolic profiling of this compound would focus on quantifying the formation of this and other potential metabolites, such as hydroxylated or N-demethylated products, and comparing the rates to those of the parent compound.

Table 1: Illustrative Comparison of Potential Metabolite Formation

This table provides a hypothetical comparison of expected metabolite findings for Pirlindole versus its deuterated analog, this compound, based on established metabolic principles.

| Metabolite Type | Metabolic Reaction | Expected Finding for Pirlindole | Hypothesized Finding for this compound |

| M1: Hydroxylated Pirlindole | CYP450-mediated oxidation | Major metabolic pathway | Reduced rate of formation if deuteration is at the site of hydroxylation |

| M2: Dehydro-pirlindole | Oxidation | Detected as a known metabolite | Rate of formation may be altered depending on the mechanism |

| M3: Glucuronide Conjugate | UGT-mediated conjugation | Formed in systems with Phase II enzymes (hepatocytes) | Formation may increase if upstream oxidative pathways are slowed ("metabolic switching") |

Comparative Metabolic Studies in Animal Models

While in vitro systems provide valuable initial data, in vivo studies in animal models are essential to understand the complete pharmacokinetic and metabolic profile of a drug within a whole biological system. nuvisan.com

Evaluation of Metabolic Fate in Rodent Models

Rodent models, particularly rats and mice, are standardly used in preclinical drug metabolism studies. icdst.org Following administration of this compound, its absorption, distribution, metabolism, and excretion (ADME) would be characterized. This typically involves analyzing plasma, urine, and feces over time to quantify the parent drug and its metabolites. psu.edu

For the parent compound, pirlindole, studies in rats show that it is primarily eliminated as unconjugated products. drugbank.com A comparative study with this compound would determine if this metabolic fate is preserved or altered. Researchers would assess key pharmacokinetic parameters such as plasma clearance, volume of distribution, and elimination half-life, comparing them directly to those of non-deuterated pirlindole to quantify the impact of deuteration in vivo. nih.gov

Species-Specific Metabolic Profiles

Drug metabolism can vary significantly between species due to differences in the expression and activity of metabolic enzymes. nih.govicdst.org For instance, the metabolism of pirlindole differs notably between rats, which mainly eliminate unconjugated products, and dogs, which excrete mostly conjugated metabolites. drugbank.com

Therefore, it is crucial to evaluate the metabolic profile of this compound in multiple species, typically a rodent (rat) and a non-rodent (dog or monkey). mdpi.com These comparative studies help to determine if the metabolic pathways and the magnitude of the deuterium isotope effect are consistent across species. tandfonline.com This information is vital for selecting the most appropriate animal species for toxicology studies and for improving the prediction of human pharmacokinetics. nih.govnih.gov

Table 2: Illustrative Comparison of Species-Specific Metabolic Profiles

This table provides a hypothetical comparison of the metabolic profiles of this compound in different preclinical species.

| Species | Primary Metabolic Pathway (Hypothesized) | Major Excreted Metabolites (Hypothesized) | Comparison to Human Profile |

| Rat | Oxidative metabolism | Unconjugated hydroxylated metabolites | Moderate similarity; useful for initial screening |

| Dog | Oxidative metabolism followed by extensive conjugation | Glucuronide and sulfate (B86663) conjugates | High similarity for many CYP substrates, often a good predictor for human toxicology nih.gov |

| Monkey | Mixed oxidative and conjugative metabolism | Mix of conjugated and unconjugated metabolites | Often shows high similarity to human metabolic pathways |

Isotope Effects on Metabolic Stability (Deuterium Isotope Effect)

The fundamental rationale for developing this compound is the kinetic isotope effect (KIE). juniperpublishers.comnih.gov The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.cominformaticsjournals.co.in Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic pathway. nih.govnih.gov

The primary benefits expected from this increased metabolic stability include:

Longer half-life: A slower rate of metabolism can prolong the drug's presence in the body. juniperpublishers.com

Increased drug exposure (AUC): Reduced clearance leads to a higher area under the concentration-time curve. nih.gov

Reduced formation of metabolites: This can be advantageous if a metabolite is associated with toxicity. juniperpublishers.com

Potential for metabolic shunting: Slowing one metabolic pathway may redirect metabolism towards other, potentially more favorable, pathways. juniperpublishers.com

The investigation of this compound would seek to confirm and quantify these theoretical advantages, providing a rationale for its potential development as a therapeutic agent with an improved pharmacokinetic profile compared to its non-deuterated counterpart. tandfonline.comwikipedia.org

Table 3: Summary of Potential Deuterium Isotope Effects on Metabolic Parameters

| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |

| Metabolic Clearance (CL) | Decrease | Slower rate of C-D bond cleavage by metabolic enzymes (e.g., CYPs) compared to C-H bond cleavage. researchgate.net |

| Half-life (t1/2) | Increase | Slower clearance leads to a longer elimination half-life. informaticsjournals.co.in |

| Bioavailability (F) | Increase | Reduced first-pass metabolism allows more of the active drug to reach systemic circulation. nih.gov |

| Metabolite Formation Rate | Decrease | Direct consequence of the slower enzymatic reaction at the deuterated site. juniperpublishers.com |

Pharmacokinetic Research Applications of this compound in Non-Human Systems

The use of deuterated analogs, such as this compound, is a sophisticated strategy in modern drug discovery and development. medchemexpress.com Replacing hydrogen atoms with their heavy isotope, deuterium, creates a molecule that is chemically very similar to the parent compound but with a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.orginformaticsjournals.co.in This difference can lead to a significant kinetic isotope effect, where the C-D bond is broken more slowly during metabolism. wikipedia.org This property makes deuterated compounds like this compound invaluable tools in preclinical pharmacokinetic research, particularly for studying the parent drug, Pirlindole. medchemexpress.comnih.gov

Deuterated analogs are instrumental in elucidating the ADME profile of a drug candidate in non-human systems. nih.gov this compound is employed in studies to investigate the metabolic fate of Pirlindole, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). caymanchem.comdrugbank.com By comparing the metabolism of Pirlindole with that of this compound, researchers can identify which metabolic pathways are most important and pinpoint the specific sites on the molecule that are most susceptible to metabolic breakdown, often referred to as "soft spots". nih.gov

While specific ADME studies detailing the pharmacokinetics of this compound itself are not the primary goal, its use helps to refine the understanding of Pirlindole's disposition. Preclinical studies of the parent compound, Pirlindole, in animal models have established a foundational ADME profile that investigations using this compound would aim to explore in greater detail. drugbank.com For instance, studies in rats and dogs have shown that Pirlindole experiences a significant hepatic first-pass effect, resulting in a bioavailability of 20% to 30%. drugbank.com There are also species-specific differences in metabolism; rats tend to eliminate the drug in its unconjugated form, whereas dogs primarily eliminate it as a conjugated metabolite. drugbank.com The main route of excretion for Pirlindole metabolites is renal. drugbank.com

The use of this compound in these non-human systems allows for a more precise examination of these processes. For example, a study might co-administer Pirlindole and this compound to an animal model and then use mass spectrometry to differentiate and quantify the parent drugs and their respective metabolites. This approach can reveal the impact of deuteration on the rate of metabolism and help to characterize the enzymes involved, such as cytochrome P450s or other oxidoreductases. nih.gov

Table 1: Summary of Preclinical ADME Properties of Pirlindole (Parent Compound) This table summarizes known data for the non-deuterated parent compound, which forms the basis for investigatory studies using this compound.

| ADME Parameter | Finding in Non-Human Systems | Species | Citation |

|---|---|---|---|

| Bioavailability | 20% - 30% (due to hepatic first-pass effect) | Rats, Dogs | drugbank.com |

| Metabolism | Significant hepatic metabolism | Rats, Dogs | drugbank.com |

| Metabolite Profile | Primarily unconjugated drug eliminated | Rat | drugbank.com |

| Metabolite Profile | Primarily conjugated drug eliminated | Dog | drugbank.com |

| Route of Excretion | Mainly renal excretion of metabolites | General Preclinical | drugbank.com |

One of the most critical applications of this compound in preclinical research is its use as an internal standard for the quantitative bioanalysis of Pirlindole in biological samples. caymanchem.com Accurate determination of drug concentrations in plasma, tissue, and urine is fundamental to any pharmacokinetic study. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity. researchgate.netresearchgate.net

In this analytical method, a known quantity of this compound is added to the biological sample (e.g., plasma) before it is processed. Because this compound is nearly identical to Pirlindole, it experiences the same potential for loss during sample extraction and cleanup and exhibits the same behavior during chromatographic separation. researchgate.net However, the mass spectrometer can easily distinguish between the deuterated standard (this compound) and the non-deuterated analyte (Pirlindole) because of the mass difference. caymanchem.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can precisely and accurately calculate the concentration of Pirlindole in the original sample, correcting for any variability in the procedure. caymanchem.com This ensures the reliability of the pharmacokinetic data generated from preclinical studies. nih.gov

Table 2: Properties of this compound for Bioanalytical Applications This table details the chemical and physical properties of this compound relevant to its use as an internal standard.

| Property | Value | Citation |

|---|---|---|

| Formal Name | 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride | caymanchem.com |

| CAS Registry Number | 1801617-88-8 | caymanchem.com |

| Molecular Formula | C₁₅H₁₄D₄N₂ • HCl | caymanchem.com |

| Formula Weight | 266.8 | caymanchem.com |

| Chemical Purity | ≥98% (Pirlindole) | caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d4); ≤1% d0 | caymanchem.com |

Stable, non-radioactive isotopes like deuterium serve as excellent tracers for studying the fate of a drug within a biological system. nih.govmedchemexpress.com this compound can be used in preclinical tracer studies to map the disposition of the drug without the complications and safety measures associated with radioactive isotopes. medchemexpress.comnih.gov

In a typical tracer study, a non-human subject is administered this compound. acetherapeutics.com Subsequently, biological samples such as blood, urine, feces, and various tissues can be collected over time. nih.gov Using a sensitive analytical technique like LC-MS/MS, researchers can track the appearance and disappearance of this compound and its deuterated metabolites in these different biological compartments. admescope.com

This approach provides detailed insights into the rate and extent of drug absorption, the pattern of distribution into different organs and tissues, and the routes and rates of elimination from the body. nih.gov Because deuterium substitution can slow metabolism, these tracer studies also offer a unique window into metabolic pathways, helping to identify and characterize metabolites that might be too transient to detect when using the non-deuterated parent drug alone. informaticsjournals.co.innih.gov

Preclinical Pharmacological Research on Pirlindole and Implications for Deuterated Analogs

Monoamine Oxidase A (MAO-A) Inhibition Mechanisms

Selective and Reversible Inhibition of MAO-A

Pirlindole (B1663011) is a tetracyclic compound recognized for its function as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). drugbank.comnih.govdrugbank.compatsnap.commedchemexpress.comnih.gov This specific and reversible action is its primary mechanism and a key element of its antidepressant effects. drugbank.comnih.govnih.gov The reversibility of its binding distinguishes it from older, irreversible MAO inhibitors, which carry a higher risk of certain adverse effects. patsnap.com By inhibiting MAO-A, pirlindole prevents the breakdown of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine, leading to their increased availability in the brain, which is thought to elevate mood. drugbank.compatsnap.com The inhibition is also described as short-acting. drugbank.com

Differentiation from MAO-B Activity and Selectivity Ratios

Pirlindole demonstrates a pronounced selectivity for the MAO-A isoenzyme over MAO-B. nih.govcaymanchem.com This selectivity is a critical feature of its pharmacological profile, as MAO-A preferentially metabolizes serotonin and norepinephrine, key neurotransmitters implicated in depression. wikipedia.org In contrast, MAO-B is more involved in the metabolism of phenethylamine (B48288) and dopamine. wikipedia.org

Studies have quantified this selectivity. In vitro experiments using rat brain have shown the IC50 (the concentration required to inhibit 50% of enzyme activity) for MAO-A to be 0.24 µM, while MAO-B was only slightly inhibited at much higher concentrations. nih.gov Another study reported Ki values (inhibition constants) for MAO-A in rat brain and heart as 250 nM and 34.2 nM, respectively, whereas the Ki values for MAO-B were significantly higher at 52,100 nM and 59,900 nM, respectively, underscoring its high selectivity for MAO-A. caymanchem.com This selectivity reduces the risk of the "cheese effect," a hypertensive crisis linked to the consumption of tyramine-rich foods that can occur with non-selective MAOIs. drugbank.comnih.gov

Pirlindole MAO Inhibition Selectivity Data

| Target Enzyme | Tissue Source | Measurement | Value (µM) |

|---|---|---|---|

| MAO-A | Rat Brain | IC50 | 0.24 |

| MAO-A (S-(+)-pirlindole) | Rat Brain | IC50 | 0.18 |

| MAO-A (R-(-)-pirlindole) | Rat Brain | IC50 | 0.43 |

| MAO-B | Rat Brain | IC50 | >100 (Slightly inhibited) |

Data sourced from a comparative study of pirlindole and its enantiomers. nih.gov

Molecular Interactions within the MAO-A Active Site

The interaction between pirlindole and the MAO-A active site is a key aspect of its inhibitory mechanism. The binding is reversible and involves non-covalent forces. scbt.com Molecular modeling studies suggest that the tetracyclic structure of pirlindole fits within the hydrophobic active site of the MAO-A enzyme. researchgate.net The specific orientation and binding are thought to involve hydrophobic interactions and hydrogen bonding with amino acid residues in the active site. scbt.com

Research on pirlindole analogues indicates that inhibitor-protein interactions are crucial for the inhibition, rather than just direct interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The shape and rigidity of the inhibitor molecule are important for its ability to fit into the substrate-binding region of the MAO-A active site. researchgate.netnih.gov This interaction prevents substrates from accessing the catalytic site, thereby inhibiting enzyme activity. scbt.com

Neurotransmitter Reuptake Modulation

Receptor Binding Profiling (e.g., dopaminergic, cholinergic systems)

Preclinical studies have shown that pirlindole has no significant effect on dopaminergic and cholinergic systems. nih.govmedwinpublishers.comncats.ioncats.io Its low affinity for these receptors is a notable feature of its profile. This lack of interaction with dopaminergic and cholinergic (muscarinic) receptors means it is less likely to produce certain side effects that are common with other classes of antidepressants, such as tricyclic antidepressants, which often have significant anticholinergic and other receptor-blocking activities.

Implications for Deuterated Analogs

The development of deuterated compounds like Pirlindole-d4 is a strategy in medicinal chemistry aimed at improving a drug's pharmacokinetic properties. medchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium creates a stronger carbon-deuterium bond. This increased bond strength can slow down metabolic processes that involve breaking this bond, an effect known as the kinetic isotope effect.

Neuroprotective Research Studies in Preclinical Models

Preclinical research has explored the neuroprotective properties of pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A), suggesting mechanisms of action that extend beyond its primary enzymatic inhibition. researchgate.netpatsnap.com These studies highlight its potential to shield neural cells from various insults, pointing towards a multifaceted neuropharmacological profile.

Mitigation of Neurotoxic Damage (e.g., Nitric Oxide-Induced Toxicity)

Pirlindole has been shown to effectively protect brain cells against damage induced by nitric oxide (NO), a key molecule implicated in neurodegenerative processes. researchgate.netnih.govmichaeljfox.org In studies using cultured rat hippocampal and cortical cells, both pirlindole and its metabolite, dehydropirlindole, offered significant, concentration-dependent protection against NO-induced toxicity. nih.gov The protective effect was observed even when the compounds were administered after the initial toxic insult, highlighting a potential for therapeutic intervention. researchgate.netnih.gov This neuroprotective action against NO-induced damage is notable as other monoamine oxidase inhibitors, such as brofaromine (B1663282) and moclobemide, were found to be ineffective in the same models. researchgate.netnih.gov

| Compound | EC50 (Pre-treatment) | EC50 (Post-treatment) | Reference |

| Pirlindole | 7 µM | 9 µM | researchgate.netnih.gov |

| Dehydropirlindole | 3 µM | 4 µM | researchgate.netnih.gov |

| Trolox | 17 µM | Not effective | researchgate.netnih.gov |

| EC50 represents the concentration required to achieve 50% of the maximum protective effect against nitric oxide-induced toxicity in cultured brain cells. |

Modulation of Cytokine Profiles (e.g., pro-inflammatory and anti-inflammatory)

The neuropharmacological profile of pirlindole may also involve the modulation of cytokine profiles. patsnap.com While direct studies on pirlindole's specific effects on a wide range of cytokines are still emerging, research into related compounds and mechanisms suggests a potential anti-inflammatory role. patsnap.com The inflammatory response, mediated by pro-inflammatory cytokines like TNF-α and interleukins, is increasingly recognized as a factor in the pathophysiology of depression and neurodegenerative diseases. patsnap.comnih.gov Some antidepressant treatments have been shown to decrease levels of pro-inflammatory cytokines. nih.gov Given that pirlindole mitigates cellular damage from processes like oxidative stress and nitric oxide toxicity, which are often linked with inflammation, it is plausible that it may also influence the balance between pro-inflammatory and anti-inflammatory signals in the brain. patsnap.comnih.gov

Effects on Neuroplasticity in Animal Models

Beyond its neuroprotective qualities, pirlindole has been shown to positively influence neuroplasticity, particularly within the hippocampus, a brain region crucial for learning, memory, and mood regulation.

Influence on Hippocampal Adult Neurogenesis

There is accumulating evidence that adult neurogenesis in the hippocampus is a key factor in the recovery from stress-induced conditions and the action of antidepressants. researchgate.netnih.govnih.gov Studies in animal models of chronic mild stress have demonstrated that pirlindole can promote hippocampal adult neurogenesis. researchgate.netnih.govresearchgate.net This effect on the generation of new neurons is thought to be a crucial component of its therapeutic action. researchgate.netnih.govresearchgate.net The ability of pirlindole to stimulate neurogenesis suggests that it may help to counteract the negative effects of chronic stress on the brain's structure and function. researchgate.netnih.govresearchgate.net

Reversal of Dendritic Atrophy in Granule Neurons

Chronic stress has been shown to cause atrophy of dendrites in the granule neurons of the hippocampus. researchgate.netnih.govresearchgate.netnih.gov Research has provided the first demonstration that selective inhibition of MAO-A by pirlindole can rescue this stress-induced dendritic atrophy. researchgate.netnih.govresearchgate.net In animal models, pirlindole administration was found to reverse the decrease in the total dendritic length of these neurons. researchgate.net This structural restoration of neurons, in conjunction with the promotion of neurogenesis, points to a powerful role for pirlindole in restoring normal hippocampal plasticity. researchgate.netnih.govresearchgate.net

| Compound | Effect on Dendritic Length in Stressed Animals | Reference |

| Pirlindole | Significant Increase | researchgate.net |

| Fluoxetine (B1211875) | Significant Increase | researchgate.net |

| This table summarizes the effects of pirlindole and fluoxetine on the total dendritic length of granule neurons in the hippocampus of animals exposed to chronic mild stress. |

Antiviral Properties and Mechanisms in in vitro Models

Recent preclinical research has unveiled a novel therapeutic dimension of pirlindole, extending beyond its established role as a monoamine oxidase A (MAO-A) inhibitor to encompass significant antiviral activity. These investigations, primarily conducted through in vitro models, have demonstrated pirlindole's efficacy against specific enteroviruses, suggesting potential applications for its deuterated analog, pirlindole-d4.

Inhibition of Viral Replication (e.g., Enterovirus-D68, Coxsackievirus B3)

Screening of a library of FDA-approved drugs identified pirlindole as a potent inhibitor of coxsackievirus B3 (CV-B3) replication. researchgate.netnih.gov Further studies confirmed its activity against both CV-B3 and Enterovirus-D68 (EV-D68). medchemexpress.comasm.org Pirlindole efficiently inhibits the replication of these viruses, which belong to the Enterovirus B and Enterovirus D species, respectively. researchgate.netnih.gov The antiviral effect of pirlindole is attributed to its ability to inhibit the genome replication phase of the viral life cycle. researchgate.netcaymanchem.com For CV-B3, pirlindole has been shown to inhibit infection with an EC50 value of 7.7 µM. caymanchem.com Some research also indicates a moderate inhibitory effect against Enterovirus A71 (EV-A71). asm.org However, it did not show significant activity against Enterovirus C (like poliovirus) or rhinoviruses (RV-A2, RV-B14) at the tested concentrations. nih.govasm.org

Table 1: Antiviral Activity of Pirlindole Against Various Enteroviruses

| Virus | Species | Antiviral Activity | Reference |

|---|---|---|---|

| Coxsackievirus B3 (CV-B3) | Enterovirus B | Potent Inhibition | researchgate.netnih.govasm.org |

| Enterovirus-D68 (EV-D68) | Enterovirus D | Potent Inhibition | medchemexpress.comasm.org |

| Enterovirus A71 (EV-A71) | Enterovirus A | Moderate Inhibition | asm.org |

| Poliovirus (PV) | Enterovirus C | No Significant Inhibition | asm.org |

| Rhinovirus A2 (RV-A2) | Rhinovirus A | No Significant Inhibition | asm.org |

MAO-A Independent Antiviral Activity

Crucially, the antiviral action of pirlindole is independent of its well-characterized MAO-A inhibitory function. caymanchem.com Studies have demonstrated that mutations in the viral non-structural protein 2C of CV-B3 confer resistance to pirlindole. researchgate.netnih.gov This suggests that the 2C protein is the direct or indirect target of pirlindole's antiviral activity. researchgate.netnih.gov The finding that resistance is linked to a viral protein and not a host enzyme like MAO-A underscores the distinct mechanism of its antiviral effects. This MAO-A independent pathway is a significant finding, as it opens up the possibility of developing pirlindole and its analogs, such as pirlindole-d4, as specific antiviral agents without the pharmacological effects associated with MAO-A inhibition.

Stereoisomeric Pharmacological Investigations

The pharmacological properties of pirlindole have also been investigated by examining its individual stereoisomers, R-(-)-pirlindole and S-(+)-pirlindole. These studies provide a more nuanced understanding of the structure-activity relationship concerning its primary mechanism of action as an MAO inhibitor.

Comparative Analysis of R-(-)-Pirlindole and S-(+)-Pirlindole Enantiomers in Biochemical Assays

Biochemical assays have been employed to compare the inhibitory effects of racemic pirlindole and its individual enantiomers on MAO-A activity. In vitro studies using rat brain homogenates revealed differences in the inhibitory potency of the stereoisomers. nih.gov The S-(+)-enantiomer was found to be a more potent inhibitor of MAO-A than the R-(-)-enantiomer. nih.govpatsnap.com The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, highlight this difference. The ratio of the IC50 values for the R-(-) and S-(+) enantiomers was approximately 2.2, indicating that the S-(+) form is about twice as potent in vitro. nih.gov Both enantiomers exhibited only slight inhibition of MAO-B, confirming the selectivity of pirlindole for the MAO-A isoform. nih.gov

Ex vivo and in vitro MAO Activity Comparisons

The differential activity of the pirlindole enantiomers was further explored through ex vivo studies, which measure the enzyme activity in tissues after administration of the compound to a living organism. nih.gov Consistent with the in vitro findings, the S-(+)-enantiomer demonstrated greater potency in inhibiting MAO-A ex vivo. nih.gov The ID50 values, the dose required to achieve 50% inhibition in vivo, were lower for the S-(+)-pirlindole compared to the R-(-)-pirlindole. nih.gov The ratio between the ID50 values of the two enantiomers was approximately 2.0, which aligns closely with the in vitro results. nih.gov These comparative analyses underscore that the stereochemical configuration of pirlindole plays a significant role in its interaction with the MAO-A enzyme.

Table 2: Comparative MAO-A Inhibition by Pirlindole and its Enantiomers

| Compound | In Vitro IC50 (µM) | Ex Vivo ID50 (mg/kg i.p.) | Reference |

|---|---|---|---|

| (+/-)-Pirlindole (racemic) | 0.24 | 24.4 | nih.govpatsnap.com |

| R-(-)-Pirlindole | 0.43 | 37.8 | nih.govpatsnap.comcaymanchem.com |

Computational and Theoretical Research on Pirlindole

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations have been employed to understand the electronic and structural properties of pirlindole (B1663011) and its analogs, which are crucial for their interaction with MAO-A. frontiersin.orgacs.org These calculations provide insights into the distribution of electron density and the energies of different molecular conformations. frontiersin.org

For instance, studies have utilized semi-empirical methods like AM1 to optimize the geometry of pirlindole analogs and calculate their atomic charges before performing further quantitative structure-activity relationship (QSAR) analysis. acs.org This foundational step is critical for building accurate models of how these molecules interact with their enzymatic target. acs.org

Research has also delved into the interaction between pirlindole analogs and the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of MAO-A. nih.govfrontiersin.org For a series of pirlindole analogs, it was found that flatter molecules, those with a double bond at N3, were predicted to have a more favorable stacking interaction with lumiflavin, which was consistent with their lower Ki values (indicating higher affinity). nih.gov However, these same compounds induced smaller spectral changes in the FAD upon binding, suggesting that direct flavin interaction is not the sole determinant of inhibitory potency and that interactions with the protein itself are highly significant. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been pivotal in identifying the key structural features of pirlindole analogs that determine their inhibitory activity and selectivity for MAO-A over MAO-B. acs.orgnih.gov These studies systematically modify the pirlindole scaffold and assess the impact on biological activity.

A key finding from SAR studies is the importance of molecular rigidity for selective MAO-A inhibition. acs.orgnih.govacs.orgnih.gov Rigid analogs of pirlindole were found to be potent and selective inhibitors of MAO-A. acs.orgnih.govacs.orgnih.gov In contrast, more flexible analogs also showed significant inhibition of MAO-B. acs.orgnih.gov This suggests that the active site of MAO-A has a more defined and constrained geometry that preferentially accommodates rigid structures. researchgate.net

The size of the substituents on the pirlindole core also plays a critical role. Evaluation of the three-dimensional size of pirlindole analogs revealed that potent and selective MAO-A inhibitors generally fall within certain dimensional limits, approximately 13.0 Å in length, 7.0 Å in height, and 4.4 Å in width. nih.govacs.orgnih.govresearchgate.net Substituents at the C8 position have been a particular focus. For example, replacing the methyl group at C8 with a larger cyclohexyl group was found to increase the inhibitory potency, as indicated by lower Ki values. nih.gov

| Analog Feature | Impact on MAO-A Inhibition | Supporting Evidence |

| Rigid Core Structure | Increased potency and selectivity | Consistently observed in multiple studies acs.orgnih.govacs.orgnih.gov |

| Flexible Core Structure | Potent inhibition of both MAO-A and MAO-B | Observed in studies comparing rigid and flexible analogs acs.orgnih.gov |

| C8-Cyclohexyl Substituent | Lower Ki values (higher affinity) compared to C8-methyl | Direct comparison of analogs nih.gov |

| Double Bond at N3 | Lower Ki values, suggesting more favorable flavin stacking | Correlated with flatter molecular structure nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR data a step further by developing mathematical models that correlate the structural properties of compounds with their biological activities. acs.orgnih.gov For pirlindole and its analogs, 3D-QSAR studies, particularly those using Comparative Molecular Field Analysis (CoMFA), have been instrumental. acs.orgacs.orgnih.gov

In these studies, a series of pirlindole analogs were modeled, and their steric and electrostatic fields were calculated. acs.orgnih.gov These fields were then correlated with their experimentally determined IC50 values for MAO-A and MAO-B inhibition. acs.org The resulting models revealed significant differences in the steric and electrostatic requirements for inhibiting the two enzyme subtypes. acs.orgacs.orgnih.gov

The CoMFA model for MAO-A inhibition by pirlindole analogs highlighted specific spatial regions where bulky groups are favored or disfavored, providing a 3D map of the enzyme's active site from the inhibitor's perspective. acs.org Similarly, the electrostatic maps indicated regions where positive or negative charges on the inhibitor would enhance binding. acs.org For MAO-B, the inclusion of a hydrophobicity term (logP) improved the predictive power of the QSAR model, consistent with the understanding that MAO-B inhibitors are generally more hydrophobic. nih.gov

These QSAR models serve as powerful predictive tools for designing new, more potent, and selective MAO inhibitors. acs.orgresearchgate.net

| QSAR Model Parameter | Finding for MAO-A Inhibition | Finding for MAO-B Inhibition |

| Steric Fields | Defined favorable and unfavorable regions for bulky substituents. acs.org | Unfavorable steric field limits the length of C-8 substituents. acs.org |

| Electrostatic Fields | Identified regions where specific charge distributions enhance binding. acs.org | Two favorable regions for positive charge near the substituent site. acs.org |

| Cross-validated r² (r²cv) | 0.444 nih.gov | 0.525 (improving to 0.625 with logP) nih.gov |

Molecular Modeling and Docking Simulations for Target Binding

Molecular modeling and docking simulations provide a visual and energetic understanding of how pirlindole and its analogs bind to the active sites of MAO-A and MAO-B. mdpi.comscilit.comd-nb.infofrontiersin.org These techniques use the 3D structures of the enzyme and the inhibitor to predict the most likely binding pose and to estimate the strength of the interaction. frontiersin.org

Docking studies have confirmed the findings from SAR and QSAR analyses. For example, the selective inhibition of MAO-A by rigid pirlindole analogs can be explained by the shape complementarity between these inhibitors and the MAO-A active site. researchgate.netmdpi.com The active site of MAO-A is thought to be larger than that of MAO-B, which can accommodate the specific dimensions of the rigid pirlindole scaffold. researchgate.net

Simulations have also been used to study the binding of pirlindole to other potential targets, such as the enterovirus 2C protein. frontiersin.org In these studies, pirlindole was one of several compounds docked into the putative binding site of the 2C protein, with calculations of the binding energy suggesting a potential for interaction. frontiersin.org

These computational approaches, from quantum mechanics to molecular docking, have provided a detailed and multi-faceted understanding of the chemical properties of pirlindole that underlie its therapeutic effects. frontiersin.orgfrontiersin.org

Future Directions and Research Opportunities for Pirlindole D4

Development of Novel Deuteration Methodologies

The synthesis of deuterated compounds like Pirlindole (B1663011) d4 relies on effective methods for incorporating deuterium (B1214612). While traditional methods often involve the use of deuterated starting materials in multi-step syntheses, modern research focuses on more efficient and selective techniques, such as direct hydrogen isotope exchange (HIE). rsc.org Developing novel methodologies for the deuteration of complex heterocyclic structures like Pirlindole is a key research opportunity.

Future research could focus on the following areas:

Catalyst Development : Investigating new transition-metal or photocatalysts that can selectively activate specific C-H bonds on the Pirlindole scaffold for H/D exchange. rsc.org This would allow for precise deuteration at metabolically vulnerable sites without altering the core structure.

Flow Chemistry : Implementing continuous flow reactors for deuteration reactions. This can offer better control over reaction parameters, improve safety, and allow for scalable production of Pirlindole d4 using deuterium oxide (D₂O) as an inexpensive deuterium source. osaka-u.ac.jp

Biocatalysis : Using enzymes, such as hydrogenases, for the site- and stereoselective deuteration of Pirlindole precursors. researchgate.net Biocatalytic methods operate under mild conditions and can provide high levels of isotopic enrichment with exceptional selectivity. researchgate.net

Table 1: Potential Novel Deuteration Strategies for this compound

| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Transition-Metal Catalyzed H/D Exchange | Direct replacement of hydrogen with deuterium on the Pirlindole molecule using a metal catalyst (e.g., Iridium, Ruthenium). | High site-selectivity, reduced number of synthetic steps, applicable to complex molecules. | rsc.org |

| Photocatalytic Deuteration | Use of light-activated catalysts to facilitate the C-H to C-D bond transformation under mild conditions. | Environmentally friendly, high functional group tolerance, novel reactivity patterns. | osaka-u.ac.jp |

| Biocatalytic Deuteration | Employment of enzymes to perform stereoselective deuteration on Pirlindole or its precursors. | Exceptional selectivity (site- and stereoselectivity), mild reaction conditions, environmentally sustainable. | researchgate.net |

| Flow Chemistry Synthesis | Performing the deuteration reaction in a continuous flow system rather than a batch reactor. | Improved safety and scalability, precise control over reaction conditions, efficient use of reagents like D₂O. | osaka-u.ac.jp |

Advanced Analytical Applications in Complex Biological Matrices

This compound is currently utilized as an internal standard in pharmacokinetic studies to ensure the accurate quantification of its non-deuterated counterpart. medchemexpress.comclearsynth.com Its key advantage is that it co-elutes with the analyte but is distinguishable by mass spectrometry, which helps to correct for variability during sample preparation and analysis. clearsynth.com A high-performance liquid chromatographic (HPLC) method has been established for the analysis of Pirlindole in plasma and urine. nih.gov

Future research can expand on these applications:

Metabolite Quantification : Using this compound as an internal standard for the simultaneous quantification of Pirlindole and its major metabolites in a single analytical run using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Matrix Effect Mitigation : Investigating the efficacy of this compound in compensating for matrix effects in diverse and complex biological samples beyond plasma, such as cerebrospinal fluid, saliva, or specific tissue homogenates. clearsynth.com

High-Resolution Mass Spectrometry : Employing this compound in untargeted metabolomics studies using high-resolution mass spectrometry to discover previously unidentified metabolic pathways of Pirlindole.

Table 2: Example Analytical Parameters for this compound in Bioanalysis

| Parameter | Description | Significance in this compound Application | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | A low LOD is crucial for detecting trace amounts of Pirlindole in pharmacokinetic studies, especially after low doses. | nih.gov |

| Extraction Recovery | The efficiency of the extraction process in recovering the analyte from the biological matrix. | High and consistent recovery, monitored by this compound, ensures that the measured concentration is accurate. | nih.gov |

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the biological sample. | This compound helps to normalize the signal, compensating for ion suppression or enhancement and improving data reliability. | clearsynth.com |

| Linearity | The range over which the analytical signal is directly proportional to the concentration of the analyte. | A wide linear range allows for the accurate quantification of Pirlindole across various concentrations seen in clinical or preclinical studies. | nih.gov |

Expanded Preclinical Research on Novel Pharmacological Activities

The primary mechanism of Pirlindole is the selective and reversible inhibition of MAO-A. nih.govpatsnap.com Deuteration at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond. nih.govbioscientia.de This can lead to a modified pharmacokinetic profile, potentially creating a new chemical entity with distinct therapeutic properties. researchgate.net

Future preclinical research on this compound could investigate:

Improved Pharmacokinetics : Studies to determine if this compound exhibits a longer half-life, reduced clearance, and higher plasma exposure compared to non-deuterated Pirlindole. researchgate.netsymeres.com This could potentially allow for less frequent dosing. bioscientia.de

Metabolic Shunting : Research to see if slowing metabolism at the d4-labeled position shunts metabolism to alternative pathways, potentially reducing the formation of undesirable or toxic metabolites. researchgate.netselvita.com

Novel Efficacy Studies : If pharmacokinetic changes are significant, new preclinical models of depression or other neurological disorders could be used to assess if this compound offers enhanced efficacy or a different therapeutic window compared to the parent drug. nih.gov For instance, studies on other deuterated psychoactive compounds have shown altered behavioral effects. nih.gov

Table 3: Potential Pharmacokinetic Changes with this compound

| Pharmacokinetic Parameter | Potential Effect of Deuteration | Therapeutic Implication | Reference |

|---|---|---|---|

| Half-Life (t½) | Increased | Longer duration of action, potentially allowing for reduced dosing frequency. | bioscientia.desymeres.com |

| Maximum Concentration (Cmax) | Variable; could be lower if first-pass metabolism is reduced over a longer absorption phase. | A lower Cmax could reduce peak-dose side effects. | researchgate.net |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure, which may enhance efficacy or require dose reduction. | researchgate.net |

| Metabolite Profile | Altered; potential reduction of specific metabolites. | Improved safety profile by avoiding the formation of toxic or reactive metabolites. | selvita.com |

Contribution to Understanding Drug-Target Interactions through Isotope Tracing

Stable isotope labeling is a powerful tool for tracing the fate of molecules in biological systems. acs.org this compound can be used as a tracer to provide deep insights into its own metabolic pathways and interactions, which is a distinct application from its use as a quantification standard. zeochem.com

Key research opportunities include:

Metabolic Pathway Elucidation : Administering this compound and using mass spectrometry to track the appearance of deuterated metabolites. This can confirm metabolic routes and help identify the structure of novel metabolites without the need for radioactive labels. acs.org

Tissue Distribution Studies : Utilizing techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) to visualize the distribution of this compound at a subcellular level. nih.gov This could reveal sites of drug accumulation in target tissues, such as specific brain regions.

Target Engagement Assays : Developing assays where this compound is used to quantify binding to its target, MAO-A, in complex biological systems. While Pirlindole itself has been used to block the binding of other radioligands in such studies, using the deuterated form could help dissect the kinetics of target engagement in vivo. snmjournals.orgsnmjournals.org

Integration into High-Throughput Screening Platforms for Lead Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. bmglabtech.com While HTS is primarily used for identifying initial "hits," its technologies are increasingly applied to lead optimization, including the assessment of ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

This compound can be integrated into these advanced platforms in several ways:

Internal Standard in HTS-ADME Assays : As drug discovery programs generate numerous analogues of a lead compound, HTS assays are used to profile their metabolic stability. This compound could serve as a robust internal standard in automated, high-throughput LC-MS/MS-based assays that assess the metabolic stability of new Pirlindole-like compounds in liver microsomes or hepatocytes. nih.gov

Reference Compound in Lead Optimization : During the lead optimization phase, new analogues are compared against the parent molecule. upmbiomedicals.com this compound, with its potentially modified pharmacokinetic profile, could serve as a valuable reference compound or benchmark to guide the design of new molecules with superior drug-like properties.

Tool for Validating Screening Hits : In screens designed to identify new MAO-A inhibitors, this compound can be used alongside Pirlindole to validate the mechanism of action of newly identified hits, helping to confirm that they interact with the same target.

Compound Names Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.